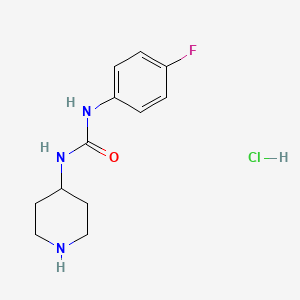![molecular formula C18H11F4N3O3 B2682087 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide CAS No. 887899-23-2](/img/no-structure.png)
3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative, which is a class of compounds that includes several important biological molecules, such as the nucleobases cytosine, thymine, and uracil found in DNA and RNA . The compound also contains fluorophenyl and trifluoromethyl groups, which are commonly used in medicinal chemistry to modulate the properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography . The compound contains several functional groups that could participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which could influence its solid-state structure.Chemical Reactions Analysis
Trifluoromethylphenyl groups can undergo various reactions, such as alkylation . The pyrimidine ring is also a reactive moiety that can participate in a variety of chemical transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the fluorine atoms could increase its lipophilicity, which could influence its solubility and permeability . The compound’s melting point, boiling point, and other physical properties could be predicted using computational methods .Wissenschaftliche Forschungsanwendungen
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research by Palanki et al. (2000) focused on improving the oral bioavailability of a similar compound, which acts as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study emphasized the significance of the pyrimidine ring's structure for biological activity, particularly the 5-position carboxamide group, crucial for activity (Palanki et al., 2000).
Dihydroorotate Dehydrogenase Inhibition
Knecht and Löffler (1998) investigated the impact of various fluorine-containing compounds on dihydroorotate dehydrogenase, an enzyme critical in pyrimidine de novo synthesis. This research is relevant to the immune function and could explain differential susceptibility to various compounds in human vs. rat cells (Knecht & Löffler, 1998).
Antipathogenic Activity
A study by Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized thiourea derivatives, including those with fluorine substituents, for their interaction with bacterial cells. These compounds, particularly effective against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, demonstrate potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Cancer Cell Proliferation Inhibition
Liu et al. (2016) synthesized a compound structurally similar to the queried chemical, which showed significant inhibition of cancer cell proliferation. This highlights the potential application of such compounds in cancer therapy (Liu et al., 2016).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide' involves the reaction of 4-fluoroaniline with trifluoromethylbenzoyl chloride to form 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide.", "Starting Materials": [ "4-fluoroaniline", "trifluoromethylbenzoyl chloride", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine to form 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide.", "Step 2: 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide is then reacted with ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine to form 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] } | |
CAS-Nummer |
887899-23-2 |
Molekularformel |
C18H11F4N3O3 |
Molekulargewicht |
393.298 |
IUPAC-Name |
3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H11F4N3O3/c19-11-4-6-13(7-5-11)25-16(27)14(9-23-17(25)28)15(26)24-12-3-1-2-10(8-12)18(20,21)22/h1-9H,(H,23,28)(H,24,26) |
InChI-Schlüssel |
DRTMKNXGNSWRRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



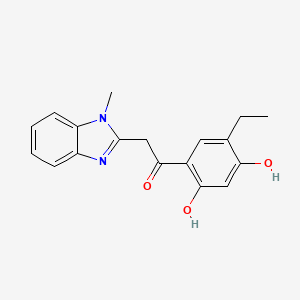

![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)
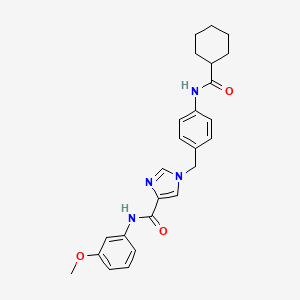
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)

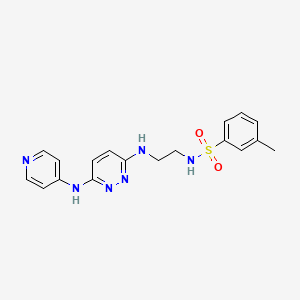
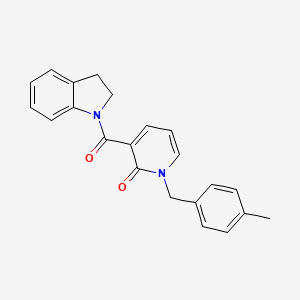

![2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol](/img/structure/B2682021.png)
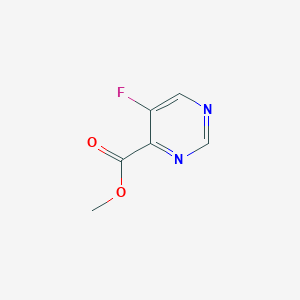
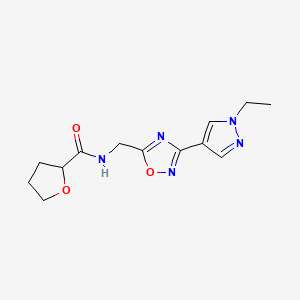
![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)
